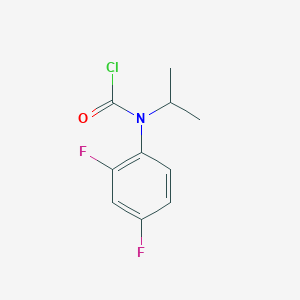

N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride

Description

N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride is a carbamoyl chloride derivative characterized by a difluorophenyl group and an isopropyl substituent on the nitrogen atom. Its molecular structure features a reactive carbonyl chloride (Cl–C=O) group, making it a key intermediate in synthesizing ureas, amides, and other nitrogen-containing compounds. The electron-withdrawing fluorine atoms on the aryl ring modulate its reactivity and stability, while the isopropyl group introduces steric bulk, influencing its selectivity in nucleophilic acyl substitution reactions .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-N-propan-2-ylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF2NO/c1-6(2)14(10(11)15)9-4-3-7(12)5-8(9)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJOSANCARMUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride typically involves the reaction of 2,4-difluoroaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: It can hydrolyze in the presence of water to form the corresponding carbamic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Substituted Products: Depending on the nucleophile used, various substituted carbamates can be formed.

Hydrolysis Products: The hydrolysis of N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride results in the formation of 2,4-difluorophenyl isopropylcarbamate and hydrochloric acid.

Scientific Research Applications

N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the modification of biomolecules for research purposes.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride involves the formation of covalent bonds with nucleophiles. The carbamoyl chloride group is highly reactive and can form stable carbamate linkages with various nucleophiles. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Table 1: Key Structural Features of Compared Compounds

| Compound Name | Core Structure | Substituents | Reactive Group |

|---|---|---|---|

| N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride | Carbamoyl chloride | 2,4-difluorophenyl, isopropyl | Carbonyl chloride (Cl–C=O) |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Phenyl, chlorine | Imide (C=O–N–C=O) |

| 2,4-Difluorophenyl isothiocyanate | Isothiocyanate | 2,4-difluorophenyl | Isothiocyanate (N=C=S) |

| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones | 1,2,4-Triazole-thione | Sulfonylphenyl, difluorophenyl | Thione (C=S) |

- Reactivity :

- The carbonyl chloride group in N-(2,4-difluorophenyl)-N-isopropylcarbamoyl chloride enables it to act as an acylating agent, reacting with amines or alcohols to form ureas or carbamates. In contrast, 2,4-difluorophenyl isothiocyanate participates in nucleophilic additions (e.g., with amines to form thioureas) .

- 3-Chloro-N-phenyl-phthalimide, with its imide structure, is utilized in polyimide synthesis via nucleophilic aromatic substitution, leveraging its chlorine substituent for cross-coupling reactions .

Spectroscopic and Stability Profiles

- IR Spectroscopy :

- Carbamoyl chlorides exhibit strong C=O stretches near 1700–1800 cm⁻¹, distinct from the C=S stretches (~1240–1255 cm⁻¹) in triazole-thiones .

- The absence of S–H stretches (~2500–2600 cm⁻¹) in triazole-thiones confirms their thione tautomeric form, contrasting with the NH stretches (~3150–3414 cm⁻¹) in carbamoyl chlorides .

- Stability : Carbamoyl chlorides are moisture-sensitive due to the electrophilic carbonyl chloride, whereas triazole-thiones and phthalimides exhibit greater stability under ambient conditions .

Electronic and Steric Effects

- The 2,4-difluorophenyl group in the target compound enhances electron-withdrawing effects, increasing electrophilicity of the carbonyl carbon compared to non-fluorinated analogs. This contrasts with 3-chloro-N-phenyl-phthalimide, where chlorine’s inductive effect facilitates nucleophilic substitution .

Biological Activity

N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride is a chemical compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 233.64 g/mol. Its structure features a difluorophenyl group attached to an isopropylcarbamoyl chloride moiety. The presence of fluorine atoms in the ortho and para positions of the phenyl ring enhances its lipophilicity, which may contribute to its biological activity compared to structurally similar compounds.

Synthesis

The synthesis of N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride typically involves the reaction of 2,4-difluoroaniline with isopropyl carbamoyl chloride under controlled conditions to achieve high yields and purity. This method is advantageous for producing compounds with specific substitutions that are crucial for their biological activities.

Antioxidant Activity

In vitro studies evaluating the antioxidant activity of structurally similar compounds have shown promising results. Compounds with similar functional groups demonstrated strong inhibitory effects on free radicals, particularly in assays using DPPH (1,1-diphenyl-2-picrylhydrazyl). For example, some derivatives exhibited inhibition rates exceeding 96% at concentrations of 250 µM, suggesting that N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride may also possess antioxidant properties .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated various carbamoyl derivatives for their antimicrobial efficacy. Among them, compounds with difluorophenyl substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to increased lipophilicity from fluorine substitution .

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study involving similar compounds, it was found that the introduction of electron-withdrawing groups like fluorine significantly improved the biological activity of the derivatives. This was attributed to better binding affinity to target proteins involved in microbial resistance mechanisms .

Summary Table of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Fluorophenyl)-N-isopropylcarbamoyl chloride | C10H10ClFNO | Contains one fluorine atom on the phenyl ring |

| N-(3,4-Dichlorophenyl)-N-isopropylcarbamoyl chloride | C10H10Cl2NO | Features dichlorination on the phenyl ring |

| N-(Phenyl)-N-isopropylcarbamoyl chloride | C10H12ClNO | Lacks fluorine substitution; simpler structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.